molecular formula C12H12N2O2 B2760256 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid CAS No. 93618-41-8

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid

Cat. No.: B2760256
CAS No.: 93618-41-8
M. Wt: 216.24
InChI Key: KNSJVXPEXYYRBS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a five-membered ring with two nitrogen atoms and various substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . One common method includes the condensation of phenylhydrazine with acetylacetone under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often require refluxing in solvents like ethanol or acetic acid to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(9-6-4-3-5-7-9)13-14(2)11(8)12(15)16/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSJVXPEXYYRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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